2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide
Overview
Description
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C10H11ClFNO. It is a member of the acetamide family and is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
A related compound was found to have potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon at the benzylic position, leading to a substitution of the halide.
Biochemical Pathways
Given its potential interaction with lmptr1, it may affect the pathways related to pteridine metabolism in leishmania species .
Result of Action
Based on its potential antipromastigote activity, it may lead to the death of leishmania parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide typically involves the reaction of 3-fluoro-4-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: N-oxides are the major products.
Reduction: Amines are the primary products.
Scientific Research Applications
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluorophenyl)acetamide
- 2-chloro-N-(3-methylphenyl)acetamide
- 2-chloro-N-(4-methylphenyl)acetamide
Uniqueness
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide is unique due to the presence of both fluoro and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research .
Properties
IUPAC Name |
2-chloro-N-[(3-fluoro-4-methylphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-7-2-3-8(4-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWJBOHBUVLNFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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